
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide
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Overview
Description
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-alkynyl anilines with diazonium salts.
Amination and Methylation:
Coupling with Benzamide: The final step involves coupling the indazole derivative with benzamide under suitable conditions to form the target compound.
Chemical Reactions Analysis
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in biological studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets. The indazole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide can be compared with other indazole derivatives such as:
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Known for its antifungal activity.
3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Studied for its anticancer properties.
These comparisons highlight the unique biological activities and potential therapeutic applications of this compound.
Biological Activity
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide, with the CAS number 1797254-74-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its applications in cancer therapy, anti-inflammatory effects, and antimicrobial properties.
- Molecular Formula : C16H16N4O
- Molecular Weight : 280.32 g/mol
- IUPAC Name : 2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide
1. Antitumor Activity
Recent studies indicate that compounds with indazole scaffolds exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines effectively.
Compound | Target | IC50 (nM) | Reference |
---|---|---|---|
CFI-400945 | PLK4 | <10 | |
Compound 82a | Pim Kinases | 0.4 - 1.1 | |
Compound 83 | Multiple Myeloma (MM1.S) | 640 |
The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, it has been noted that the indazole core interacts effectively with enzyme targets, leading to reduced tumor growth in xenograft models.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that indazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
3. Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound has shown promising antimicrobial effects against various pathogens. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Case Studies
Several case studies highlight the biological activity of similar indazole-containing compounds:
-
Case Study on Cancer Treatment :
- A study evaluated the efficacy of an indazole derivative in a mouse model of colon cancer, demonstrating significant tumor reduction compared to control groups.
- The study reported an IC50 value of less than 10 nM against PLK4, a kinase implicated in tumorigenesis.
-
Anti-inflammatory Research :
- Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating autoimmune diseases.
-
Antimicrobial Evaluation :
- A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the indazole and benzamide moieties can enhance potency and selectivity for various biological targets.
Properties
IUPAC Name |
2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-3-6-13(14(17)7-10)16(21)19-12-5-4-11-9-18-20(2)15(11)8-12/h3-9H,17H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJLQCRLBQVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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